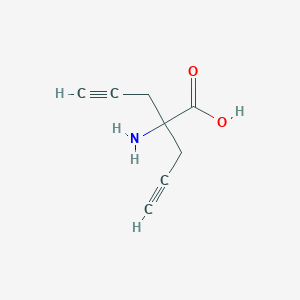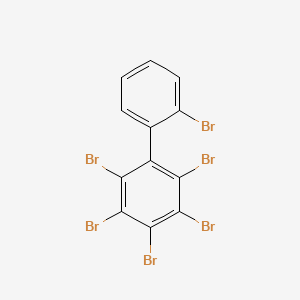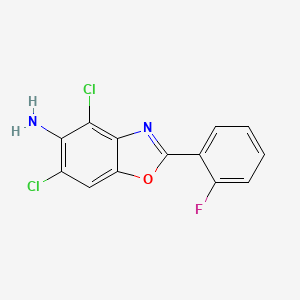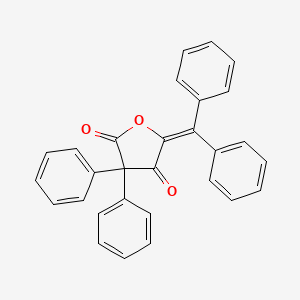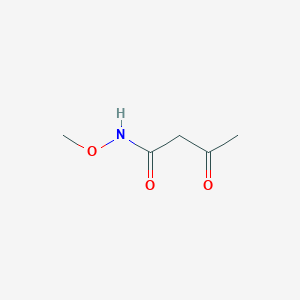
N-methoxy-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-3-oxobutanamide is an organic compound with the molecular formula C6H11NO3 It is a derivative of butanamide, characterized by the presence of a methoxy group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-3-oxobutanamide can be synthesized through several methods. One common synthetic route involves the reaction of N,O-dimethylhydroxylamine hydrochloride with a suitable acyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Substituted naphthalene derivatives and lactam derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methoxy-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-methoxy-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in metabolic processes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxobutanamide: A similar compound with a methyl group instead of a methoxy group.
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide: A derivative with additional nitro and phenyl groups.
Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Another related compound used in dyes and pigments.
Uniqueness
N-methoxy-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and keto groups allow for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-methoxy-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-4(7)3-5(8)6-9-2/h3H2,1-2H3,(H,6,8) |
InChI Key |
QIECUONTZRHJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



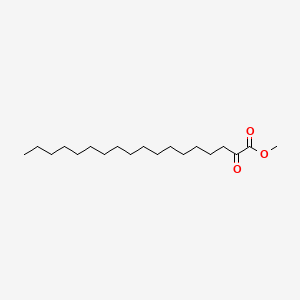
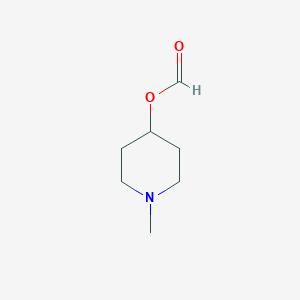


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
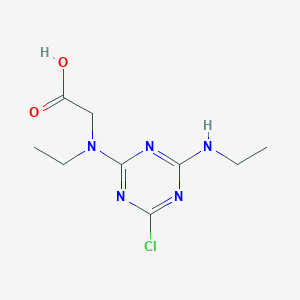
![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
